The compound can be synthesized through various chemical routes, often starting from readily available precursors such as aromatic aldehydes and amines. It is classified under organic compounds with significant relevance in pharmaceutical chemistry, particularly in the development of drugs and biochemical research.
The synthesis of 2-Amino-2-(4-dimethylaminophenyl)acetic acid can be achieved through several methodologies. One notable approach involves the reaction of 4-dimethylaminobenzaldehyde with glycine or its derivatives under acidic conditions.
For instance, one synthesis route described involves refluxing 4-dimethylaminobenzaldehyde with glycine in methanol for several hours, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
The molecular structure of 2-Amino-2-(4-dimethylaminophenyl)acetic acid can be represented by its molecular formula .
2-Amino-2-(4-dimethylaminophenyl)acetic acid participates in various chemical reactions typical of amino acids:
These reactions are crucial for understanding its behavior in biological systems and synthetic applications .
The mechanism of action for 2-Amino-2-(4-dimethylaminophenyl)acetic acid largely depends on its interactions at the molecular level:
Research into its specific mechanisms is ongoing, particularly regarding its potential therapeutic applications .
These properties make it suitable for various applications in pharmaceuticals and biochemistry .
The applications of 2-Amino-2-(4-dimethylaminophenyl)acetic acid span several fields:
Research continues into its potential uses in areas such as drug design, diagnostics, and therapeutic interventions .
2-Amino-2-(4-dimethylaminophenyl)acetic acid is systematically identified by the IUPAC name 2-Amino-2-[4-(dimethylamino)phenyl]acetic acid. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol [3]. The CAS Registry Number 29884-03-5 serves as its unique identifier in chemical databases [7]. Structurally, it features:
Table 1: Structural Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 29884-03-5 |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 2-Amino-2-[4-(dimethylamino)phenyl]acetic acid |
| SMILES | O=C(O)C(N)C1=CC=C(N(C)C)C=C1 |
This compound emerged in late 20th-century organic chemistry literature, with its first detailed characterization recorded under CAS registry 29884-03-5 in 1979 [3]. Its synthesis leveraged classic aryl-amino acid strategies, including:
The compound’s dual functional groups and aromaticity make it a versatile scaffold:
Properties
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9